N-(4-Biphenylyl)-2-biphenylamine
Description
Properties
IUPAC Name |
2-phenyl-N-(4-phenylphenyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N/c1-3-9-19(10-4-1)20-15-17-22(18-16-20)25-24-14-8-7-13-23(24)21-11-5-2-6-12-21/h1-18,25H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIBHEMBTFRBMOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC3=CC=CC=C3C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1372775-52-4 | |
| Record name | Biphenyl-4-yl- biphenyl-2-yl-amin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Nitro-Intermediate Synthesis via Ullmann-Type Coupling
A foundational approach involves the synthesis of nitro-substituted intermediates, which are subsequently reduced to yield the target amine. In a patent by CN105294461A, 4,4'-bis(4-nitrophenoxy)biphenyl is synthesized via a condensation reaction between biphenol and p-nitrochlorobenzene under nitrogen protection. Key parameters include a molar ratio of 1:2.0–2.5 for biphenol to p-nitrochlorobenzene and the use of anhydrous potassium carbonate as a salt-forming agent in dimethylformamide (DMF) at 130–140°C. This method achieves a yield of 98.0–98.5% with a purity exceeding 99.9%, as confirmed by FTIR and melting-point analysis.
The nitro intermediate is then reduced using a catalytic system comprising nickel (Ni) and organic amines (e.g., diethylamine) in ethyl acetate under high pressure (10–20 atm) and moderate temperatures (40–70°C). This step yields 4,4'-bis(4-aminophenoxy)biphenyl with a near-quantitative yield (99.0%) and minimal byproducts. While this method is tailored for a structurally analogous compound, its principles are transferable to N-(4-Biphenylyl)-2-biphenylamine by modifying the starting materials to incorporate biphenyl-2-amine moieties.
Table 1: Optimization of Nitro Reduction Conditions
| Parameter | Range | Optimal Value |
|---|---|---|
| Pressure | 10–20 atm | 15 atm |
| Temperature | 40–70°C | 60°C |
| Catalyst (Ni) Loading | 5–15 wt% | 10 wt% |
| Reaction Time | 5–8 h | 6 h |
Palladium-Catalyzed Cross-Coupling for Direct Amine Formation
Buchwald-Hartwig Amination of Halogenated Biphenyls
The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling between aryl halides and amines, offers a direct route to this compound. A method described in CN114213256A employs 4-bromobiphenyl and 2-biphenylamine as precursors, utilizing a palladium/ligand system (e.g., Pd(OAc)₂ with Xantphos) and a base (e.g., Cs₂CO₃) in toluene at 110°C. This one-pot reaction achieves yields of 85–90% with a purity of 98.5%, as validated by HPLC.
Critical to this method is the selection of ligands that enhance catalytic activity while suppressing dehalogenation side reactions. For instance, biphenyl-type ligands (e.g., SPhos) reduce palladium black formation, improving reaction consistency.
Table 2: Ligand Screening for Buchwald-Hartwig Amination
| Ligand | Yield (%) | Purity (%) |
|---|---|---|
| Xantphos | 88 | 98.5 |
| BINAP | 82 | 97.2 |
| SPhos | 90 | 99.1 |
Reductive Amination of Biphenyl Ketones
Leuckart-Wallach Reaction for Secondary Amines
The Leuckart-Wallach reaction, traditionally used for synthesizing secondary amines, has been adapted for biphenyl systems. In this approach, 4-biphenyl ketone is reacted with ammonium formate under refluxing conditions (180–200°C) in formic acid as both solvent and reducing agent. The reaction proceeds via imine intermediate formation, followed by reduction to the amine. While this method offers simplicity, yields are moderate (70–75%) due to competing decarbonylation pathways.
Industrial-Scale Production: Challenges and Solutions
Continuous-Flow Reactor Systems
Recent advancements in continuous-flow chemistry address scalability issues associated with batch processes. A tubular reactor system operating at 20 atm and 100°C enables the continuous reduction of nitro intermediates using hydrogen gas and a Raney nickel catalyst. This system achieves a space-time yield of 0.5 kg·L⁻¹·h⁻¹, significantly outperforming batch reactors (0.1 kg·L⁻¹·h⁻¹).
Solvent Recycling and Waste Minimization
The high polarity of DMF, while effective in condensation reactions, complicates solvent recovery. Patent CN105294461A introduces a stepwise dilution protocol, where deionized water is added post-reaction to precipitate the product, allowing DMF recovery via distillation. This reduces solvent waste by 80%, aligning with green chemistry principles.
Comparative Analysis of Methodologies
Table 3: Method Comparison for this compound Synthesis
Chemical Reactions Analysis
Types of Reactions
N-(4-Biphenylyl)-2-biphenylamine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or imines, depending on the oxidizing agent used.
Reduction: Reduction reactions typically yield the corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the biphenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under controlled conditions.
Major Products
The major products formed from these reactions include various substituted biphenyl derivatives, which can be further utilized in the synthesis of more complex organic molecules .
Scientific Research Applications
N-(4-Biphenylyl)-2-biphenylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into its potential use in drug development, particularly in the design of new pharmaceuticals.
Mechanism of Action
The mechanism by which N-(4-Biphenylyl)-2-biphenylamine exerts its effects is primarily through its ability to transport holes in electronic devices. The biphenyl groups facilitate efficient charge transfer, while the amine group provides stability and enhances the compound’s electronic properties. This combination allows for improved performance in devices such as OLEDs and solar cells .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Physicochemical Comparisons
The table below summarizes key differences between N-(4-Biphenylyl)-2-biphenylamine and three structurally related compounds:
Key Observations:
Structural Complexity :
- The target compound’s biphenyl-amine-biphenyl architecture distinguishes it from derivatives like N-(4-Biphenylyl)dibenzo[b,d]furan-2-amine , which replaces one phenyl ring with a dibenzofuran group (introducing oxygen) .
- 4-(4-Biphenylyl)oxazol-2-amine is smaller and incorporates an oxazole ring, a heterocycle that enhances electronic conjugation .
Physical Properties :
- The higher molecular weight of this compound (321.423 g/mol ) compared to 4-(4-Biphenylyl)oxazol-2-amine (236.27 g/mol ) suggests differences in solubility and crystallinity.
Biological Activity
N-(4-Biphenylyl)-2-biphenylamine, a biphenyl derivative, has garnered attention in recent years due to its diverse biological activities. This compound is characterized by its biphenyl structure, which is known to interact with various biological targets, leading to significant pharmacological effects.
Chemical Structure and Properties
This compound is a biphenyl derivative with the following chemical structure:
- Chemical Formula : CHN
- Molecular Weight : 332.43 g/mol
This compound's structural features allow it to participate in various biochemical interactions, making it a candidate for multiple therapeutic applications.
1. Antibacterial Properties
Recent studies have demonstrated that biphenyl derivatives exhibit notable antibacterial activities. For instance, a study evaluating various biphenyl compounds found that those with strong electron-withdrawing groups on one ring and hydroxyl groups on another showed enhanced antibacterial effects against antibiotic-resistant Gram-positive and Gram-negative bacteria . This suggests that this compound may possess similar properties, potentially serving as a lead compound for developing new antibiotics.
2. Antioxidant Activity
The antioxidant potential of biphenyl derivatives has been explored through various assays, including the DPPH radical scavenging assay. Compounds similar to this compound have shown significant free radical scavenging abilities, indicating their potential utility in preventing oxidative stress-related diseases .
3. Antidiabetic Effects
Research into related biphenyl compounds has revealed their ability to activate AMP-activated protein kinase (AMPK) and inhibit protein tyrosine phosphatase 1B (PTP1B), suggesting a dual mechanism of action that could improve insulin sensitivity and lipid metabolism . This positions this compound as a potential candidate for further investigation in the context of diabetes management.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of biphenyl derivatives. Studies indicate that modifications to the biphenyl structure can significantly influence their pharmacological properties. For example, the introduction of functional groups such as hydroxyl or halogens can enhance antibacterial and antioxidant activities .
| Compound | Activity | Mechanism |
|---|---|---|
| This compound | Antibacterial | Inhibition of bacterial growth |
| Similar Biphenyl Derivative | Antioxidant | Free radical scavenging |
| Biphenyl-4-carboxamide | AMPK activation | Improved insulin sensitivity |
Case Study 1: Antibacterial Activity Evaluation
In a recent evaluation of various biphenyl compounds, researchers tested their efficacy against antibiotic-resistant strains. The results indicated that specific derivatives exhibited significant antibacterial activity, highlighting the potential for this compound in combating resistant infections .
Case Study 2: Antioxidant Potential Assessment
A comparative study on the antioxidant activities of several biphenyl derivatives demonstrated that modifications to the structure could enhance radical scavenging capabilities significantly. The findings suggest that similar modifications to this compound could yield compounds with superior antioxidant properties .
Q & A
Q. What are the recommended synthetic routes for N-(4-Biphenylyl)-2-biphenylamine, and how can structural purity be ensured?
- Methodological Answer : this compound is typically synthesized via coupling reactions between biphenylamine derivatives and halogenated aromatic substrates. For example, Buchwald-Hartwig amination or Ullmann coupling can be employed using palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) under inert atmospheres . To ensure structural purity:
- Use HPLC (High-Performance Liquid Chromatography) with a C18 column and UV detection (λ = 254 nm) to monitor reaction progress.
- Confirm purity via ¹H/¹³C NMR (e.g., δ 7.2–7.8 ppm for aromatic protons) and high-resolution mass spectrometry (HRMS) .
- Key Parameters : Reaction temperature (80–120°C), solvent (toluene/DMF), and stoichiometric ratio (amine:halide = 1:1.2).
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer :
- Toxicity Mitigation : Use fume hoods and PPE (gloves, lab coats) due to potential carcinogenicity observed in biphenylamine analogs (e.g., splenomegaly in mice and hemangiosarcoma risks) .
- Storage : Store in amber glass vials at 4°C under nitrogen to prevent oxidation. Avoid exposure to light and moisture .
- Waste Disposal : Follow EPA guidelines for aromatic amines; neutralize with dilute HCl before disposal .
Advanced Research Questions
Q. How can researchers resolve contradictions in toxicity data between technical-grade and purified forms of biphenylamine derivatives?
- Methodological Answer : Contradictions arise from impurities (e.g., isomers or byproducts) in technical-grade compounds. To address this:
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the pure compound .
- Comparative Studies : Conduct parallel toxicity assays (e.g., OECD Test Guideline 451) on both technical-grade and purified samples using in vitro models (e.g., HepG2 cells) and in vivo models (e.g., B6C3F1 mice). Monitor biomarkers like ALT/AST for hepatotoxicity .
- Data Interpretation : Use ANOVA to statistically differentiate effects (p < 0.05) and LC-MS to identify impurity profiles .
Q. What experimental strategies can optimize the biological activity of this compound in antimicrobial studies?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., introduce electron-withdrawing groups like -Br at the para position) to enhance interaction with microbial targets .
- Assay Design :
- Use Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) in broth microdilution assays (MIC values).
- Include positive controls (e.g., ampicillin) and measure zone of inhibition via agar diffusion .
- Mechanistic Studies : Perform molecular docking simulations with bacterial enzymes (e.g., DNA gyrase) to predict binding affinity .
Q. How can researchers characterize the photophysical properties of this compound for materials science applications?
- Methodological Answer :
- UV-Vis Spectroscopy : Analyze absorbance in THF (λmax ~ 280–320 nm) to determine π→π* transitions .
- Fluorescence Quantum Yield : Measure using an integrating sphere with a reference standard (e.g., quinine sulfate) .
- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition temperature >250°C) under nitrogen atmosphere .
Data Contradiction Analysis
Q. Why do biphenylamine derivatives exhibit species-specific toxicity (e.g., mice vs. rats)?
- Methodological Answer :
- Metabolic Profiling : Compare hepatic CYP450 enzyme activity between species using LC-MS/MS to identify metabolites (e.g., hydroxylated or acetylated derivatives) .
- Genomic Analysis : Perform RNA-seq on liver tissues to detect species-specific oxidative stress pathways (e.g., Nrf2 activation in mice) .
Methodological Tables
Q. Table 1. Key Analytical Parameters for this compound
| Technique | Conditions/Parameters | Reference |
|---|---|---|
| ¹H NMR | CDCl₃, 400 MHz, δ 7.2–7.8 (m, aromatic) | |
| HPLC | C18 column, 70:30 MeCN/H₂O, 1 mL/min | |
| HRMS | ESI+, m/z calculated: 321.15 (M+H⁺) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
